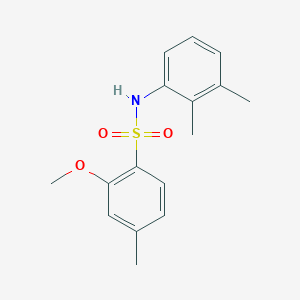

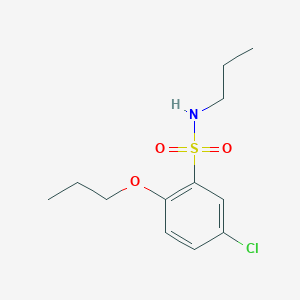

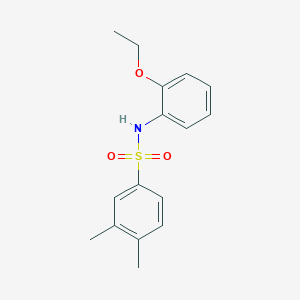

![molecular formula C13H18Cl2N2O3S B272669 2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)

2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as Sulfobutylether-β-Cyclodextrin (SBE-β-CD), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SBE-β-CD is a cyclodextrin derivative that has a sulfobutylether group attached to the β-cyclodextrin molecule. This modification enhances the solubility and stability of the compound and makes it suitable for various applications.

Mécanisme D'action

The mechanism of action of SBE-β-CD involves the formation of inclusion complexes with the guest molecules. The hydrophobic guest molecules are encapsulated within the hydrophobic cavity of the β-cyclodextrin molecule, which shields them from the aqueous environment. This increases the solubility and stability of the guest molecules and enhances their bioavailability.

Biochemical and Physiological Effects:

SBE-β-CD has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It is rapidly eliminated from the body and does not accumulate in the tissues. SBE-β-CD has been shown to have no significant effect on the biochemical and physiological parameters of various animal models.

Avantages Et Limitations Des Expériences En Laboratoire

SBE-β-CD has several advantages for use in lab experiments. It can improve the solubility and stability of poorly soluble drugs and other hydrophobic compounds, which can enhance their bioavailability and efficacy. SBE-β-CD is also relatively safe and has minimal toxicity, making it suitable for use in animal models.

However, there are also some limitations associated with the use of SBE-β-CD. It can interfere with some analytical techniques and can cause false positive results. SBE-β-CD can also interact with some proteins and enzymes, which can affect their activity and stability.

Orientations Futures

SBE-β-CD has several potential applications in various fields, and there are several future directions that can be explored. Some of these include:

1. Development of novel drug delivery systems using SBE-β-CD as a solubilizer and stabilizer.

2. Investigation of the interaction of SBE-β-CD with proteins and enzymes to understand its effects on their activity and stability.

3. Development of new analytical techniques using SBE-β-CD as a component.

4. Investigation of the toxicity and safety of SBE-β-CD in different animal models.

5. Exploration of the potential of SBE-β-CD as a chiral selector in chromatography.

Conclusion:

In conclusion, SBE-β-CD is a cyclodextrin derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly used as a solubilizer and stabilizer for poorly soluble drugs and other hydrophobic compounds. SBE-β-CD can form inclusion complexes with the guest molecules, which can increase their solubility and bioavailability. It has several advantages for use in lab experiments, but there are also some limitations associated with its use. There are several future directions that can be explored to further understand the potential of SBE-β-CD in various fields.

Méthodes De Synthèse

SBE-β-CD can be synthesized by reacting β-cyclodextrin with 1,4-butanesultone and sodium hydroxide, followed by sulfonation with chlorosulfonic acid and subsequent neutralization with sodium hydroxide. The final product is obtained by reacting the sulfonated β-cyclodextrin with 2-(2-methoxyethoxy)ethanol.

Applications De Recherche Scientifique

SBE-β-CD has a wide range of applications in scientific research. It is commonly used as a solubilizer and stabilizer for poorly soluble drugs and other hydrophobic compounds. SBE-β-CD can form inclusion complexes with the guest molecules, which can increase their solubility and bioavailability. It is also used as a chiral selector in chromatography and as a component in various analytical techniques.

Propriétés

Formule moléculaire |

C13H18Cl2N2O3S |

|---|---|

Poids moléculaire |

353.3 g/mol |

Nom IUPAC |

2-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]ethanol |

InChI |

InChI=1S/C13H18Cl2N2O3S/c1-10-8-13(12(15)9-11(10)14)21(19,20)17-4-2-16(3-5-17)6-7-18/h8-9,18H,2-7H2,1H3 |

Clé InChI |

LSERWXDNYYRRDP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCO |

SMILES canonique |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

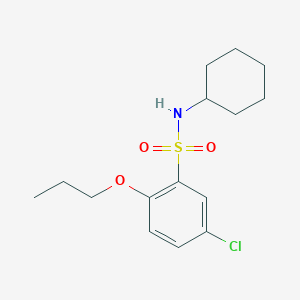

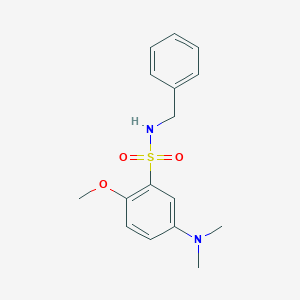

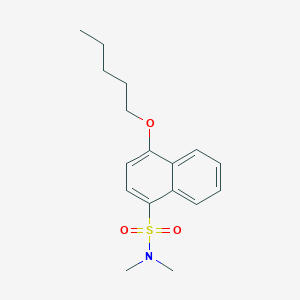

![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)

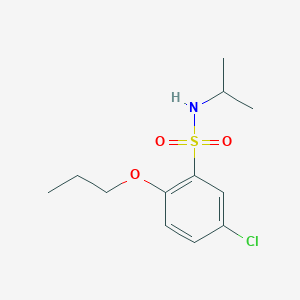

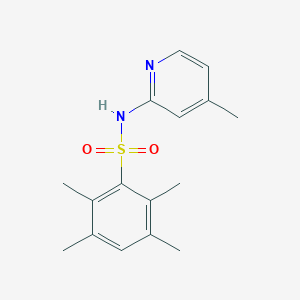

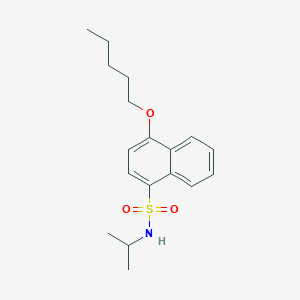

![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)

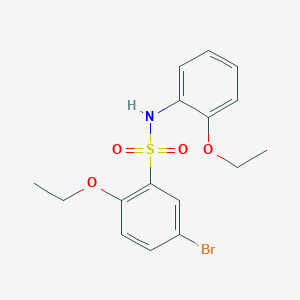

![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)